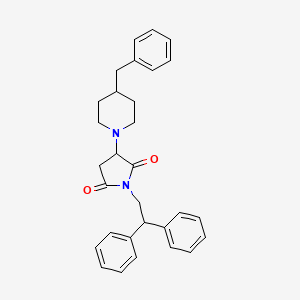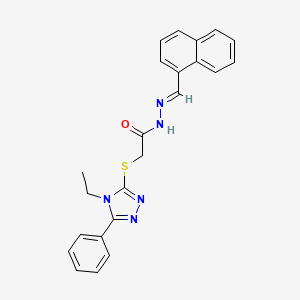
3-(4-Benzylpiperidin-1-yl)-1-(2,2-diphenylethyl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Benzylpiperidin-1-yl)-1-(2,2-diphenylethyl)pyrrolidine-2,5-dione is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrrolidine-2,5-dione core, which is a common motif in many biologically active molecules, and is substituted with a benzylpiperidinyl and diphenylethyl group, contributing to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Benzylpiperidin-1-yl)-1-(2,2-diphenylethyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidine-2,5-dione core, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The benzylpiperidinyl group is then introduced via nucleophilic substitution reactions, often using benzyl chloride and piperidine as starting materials. The final step involves the addition of the diphenylethyl group, which can be achieved through Friedel-Crafts alkylation or similar electrophilic aromatic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and solvents that can be easily recycled would be considered to enhance the sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Benzylpiperidin-1-yl)-1-(2,2-diphenylethyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to a diverse array of products.
Scientific Research Applications
3-(4-Benzylpiperidin-1-yl)-1-(2,2-diphenylethyl)pyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.
Biology: The compound’s structure suggests potential interactions with biological targets, making it a candidate for drug discovery and development.
Medicine: Preliminary studies may explore its pharmacological properties, including potential therapeutic effects and toxicity profiles.
Industry: Its unique chemical properties could be leveraged in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which 3-(4-Benzylpiperidin-1-yl)-1-(2,2-diphenylethyl)pyrrolidine-2,5-dione exerts its effects is not fully understood. its structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions could modulate the activity of the targets, leading to various biological effects. Further research is needed to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
3-(4-Benzylpiperidin-1-yl)-1-(2,2-diphenylethyl)pyrrolidine-2,5-dione: shares structural similarities with other compounds containing the pyrrolidine-2,5-dione core, such as thalidomide and its analogs.
Benzylpiperidinyl derivatives: Compounds with the benzylpiperidinyl group are known for their biological activities and are often studied for their potential therapeutic applications.
Uniqueness
What sets this compound apart is the combination of its substituents, which confer unique chemical and biological properties. The presence of both the benzylpiperidinyl and diphenylethyl groups may enhance its binding affinity to certain targets or alter its pharmacokinetic profile, making it a compound of interest for further study.
Properties
Molecular Formula |
C30H32N2O2 |
|---|---|
Molecular Weight |
452.6 g/mol |
IUPAC Name |
3-(4-benzylpiperidin-1-yl)-1-(2,2-diphenylethyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C30H32N2O2/c33-29-21-28(31-18-16-24(17-19-31)20-23-10-4-1-5-11-23)30(34)32(29)22-27(25-12-6-2-7-13-25)26-14-8-3-9-15-26/h1-15,24,27-28H,16-22H2 |
InChI Key |
UTBWRNDPDWQQFY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3CC(=O)N(C3=O)CC(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6Z)-2-ethyl-5-imino-6-(4-{2-[(4-methylphenyl)sulfanyl]ethoxy}benzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11656752.png)
![N'-[(E)-(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide](/img/structure/B11656755.png)
![9,10-dioxo-N-{2-[4-(piperidin-1-ylsulfonyl)phenyl]ethyl}-9,10-dihydroanthracene-2-carboxamide](/img/structure/B11656756.png)
![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11656777.png)
![N-[(4-chlorophenyl)methyl]-2-(4-methoxyphenyl)-3-methylquinoline-4-carboxamide](/img/structure/B11656781.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N-[3-(1,3-benzodioxol-5-yl)-4-phenylbutyl]acetamide](/img/structure/B11656787.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11656808.png)

![3-chloro-1-(2,4-dimethylphenyl)-4-[(3,5-dimethylphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B11656819.png)
![N-(4-iodophenyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11656827.png)

![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide](/img/structure/B11656836.png)
![1-benzyl-N-{(E)-[4-(diethylamino)phenyl]methylidene}-1H-benzimidazol-2-amine](/img/structure/B11656842.png)
![(6Z)-2-ethyl-5-imino-6-{4-[2-(2-methylphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11656845.png)
